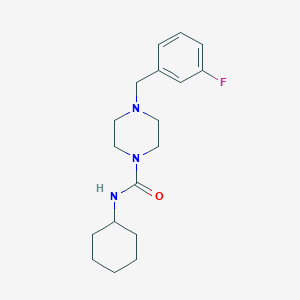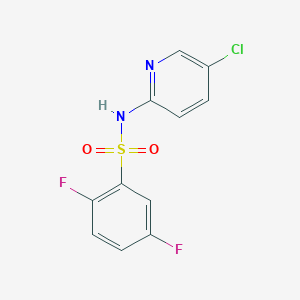
N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea, also known as BPU, is a compound that has been studied for its potential applications in various fields of research. BPU is a small molecule that is easy to synthesize and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea is not fully understood, but it is believed to act on multiple targets in the body. N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to inhibit the activity of certain enzymes, including protein kinase C and cyclin-dependent kinase 5. N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has also been shown to modulate the activity of certain receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to reduce oxidative stress and inflammation in the brain. In addiction research, N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to reduce drug-seeking behavior in animal models.
实验室实验的优点和局限性
One advantage of N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea is that it is a small molecule that is easy to synthesize. N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has also shown promising results in preclinical studies, making it a potentially useful compound for further research. One limitation of N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea is that its exact mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
未来方向
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea. In cancer research, further studies are needed to determine the optimal dosage and administration of N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea for different types of cancer. In Alzheimer's disease research, further studies are needed to determine the long-term effects of N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea on cognitive function. In addiction research, further studies are needed to determine the potential of N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea as a therapeutic agent for drug addiction. Overall, N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea is a promising compound that has the potential to be developed as a therapeutic agent in various fields of research.
合成方法
N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea can be synthesized using a simple two-step process. First, 2,5-dimethoxybenzaldehyde is reacted with methylamine to form 2,5-dimethoxy-N-methylbenzylamine. Next, this compound is reacted with phenylisocyanate to form N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea. The overall yield of this synthesis method is around 50%.
科学研究应用
N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has been studied for its potential applications in various fields of research, including cancer, Alzheimer's disease, and addiction. In cancer research, N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has shown promising results as a potential anticancer agent. N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to have neuroprotective effects and may have potential as a therapeutic agent. In addiction research, N-(1-benzyl-4-piperidinyl)-N'-(2,5-dimethoxyphenyl)urea has been studied for its potential to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-18-8-9-20(27-2)19(14-18)23-21(25)22-17-10-12-24(13-11-17)15-16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCRKWVMCOOATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5484963.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5484969.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B5484981.png)

![methyl 1-methyl-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5484991.png)
![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5485000.png)
![2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5485008.png)

![5-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-methyl-1,3-thiazole](/img/structure/B5485026.png)

![5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5485031.png)
![N-(2-methoxyethyl)-1'-[(5-methylisoxazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485035.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5485048.png)